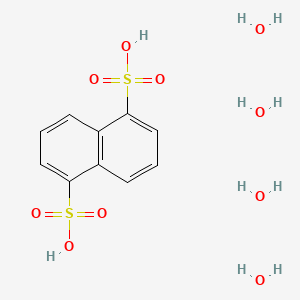
1,5-Naphthalenedisulfonate monohydrate
Description
1,5-Naphthalenedisulfonic acid tetrahydrate is an organic compound with the molecular formula C10H8O6S2·4H2O. It is a derivative of naphthalene, featuring two sulfonic acid groups attached to the 1 and 5 positions of the naphthalene ring. This compound is typically obtained as a tetrahydrate and is known for its use in various chemical and industrial applications .
Propriétés
Numéro CAS |
211366-30-2 |
|---|---|
Formule moléculaire |
C10H10O7S2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
naphthalene-1,5-disulfonic acid;hydrate |
InChI |
InChI=1S/C10H8O6S2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);1H2 |
Clé InChI |
OFDZUUQIMFRNGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O |
Autres numéros CAS |
211366-30-2 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenedisulfonic acid tetrahydrate can be synthesized by sulfonating naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: In industrial settings, the production of 1,5-Naphthalenedisulfonic acid tetrahydrate follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then crystallized and purified to obtain the tetrahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Naphthalenedisulfonic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products:
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer for diazo compounds and in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid tetrahydrate involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
- Sodium 2-naphthalenesulfonate
Comparison: 1,5-Naphthalenedisulfonic acid tetrahydrate is unique due to its specific sulfonation pattern at the 1 and 5 positions of the naphthalene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonic acids. For example, the 2,6-isomer has sulfonic acid groups at different positions, leading to variations in its chemical behavior and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


